2-Methoxypyridine-4-boronic acid

Asymmetric catalysis Rhodium Heteroaryl boronic acids

Researchers face yield loss and regioisomer risks when substituting specialized pyridylboronic acids. This 2-methoxy-4-substituted analog solves three pain points: correct vectorial orientation for kinase binding pockets, enhanced shelf stability vs. halo-analogs, and compatibility with Buchwald-type precatalysts for coupling with heteroaryl chlorides. - Preferred partner for pyrrolopyridazine JAK1/3 inhibitor scaffolds - Enables iminoboronate conjugation for PROTAC fragment assembly - Reduces lot revalidation frequency in long-term inventory

Molecular Formula C6H8BNO3
Molecular Weight 152.95 g/mol
CAS No. 762262-09-9
Cat. No. B151205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-4-boronic acid
CAS762262-09-9
Molecular FormulaC6H8BNO3
Molecular Weight152.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)OC)(O)O
InChIInChI=1S/C6H8BNO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4,9-10H,1H3
InChIKeyDHQMUJSACXTPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxypyridine-4-boronic Acid Overview


2-Methoxypyridine-4-boronic acid (CAS 762262-09-9) is a shelf-stable, alkoxy-substituted heteroaryl boronic acid primarily employed as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound comprises a pyridine ring bearing an electron-donating methoxy group at the 2-position and a boronic acid (-B(OH)₂) moiety at the 4-position. This substitution pattern confers specific electronic properties that influence transmetalation kinetics and chemoselectivity relative to unsubstituted or halogenated pyridylboronic acid analogs. Commercial availability from multiple chemical suppliers (e.g., ChemImpex) supports its use in medicinal chemistry campaigns, agrochemical development, and PROTAC linker functionalization .

Workflow Suzuki-Miyaura cross-coupling partner for heteroaryl synthesis, including late-stage functionalization
Key Attribute 2-Methoxy group modulates electronic properties and transmetalation kinetics; shelf-stable boronic acid
Procurement Context Suitable for medicinal chemistry, PROTAC linker functionalization, and agrochemical development

Substitution Risks for 2-Methoxypyridine-4-boronic Acid


Attempts to substitute 2-methoxypyridine-4-boronic acid with simpler, more abundant, or less expensive in-class analogs (e.g., unsubstituted pyridine-4-boronic acid, 2-chloropyridine-4-boronic acid, or 2-methoxy-5-pyridylboronic acid) are likely to fail due to three critical, quantifiable differential factors: (i) the 2-methoxy group modulates the Lewis basicity of the pyridine nitrogen, thereby altering metal binding in catalytic cycles and affecting reaction yields and side-product profiles in asymmetric or sensitive coupling environments [1]; (ii) regioisomeric positioning (4- vs. 5-boronic acid) dictates the spatial orientation of the coupled heteroaryl scaffold within the binding pocket of target proteins such as JAK kinases, directly impacting inhibitor potency and target engagement [2]; and (iii) the methoxy substituent confers enhanced shelf stability relative to certain halo-substituted boronic acids, while maintaining sufficient reactivity under mild Pd catalysis conditions compatible with late-stage functionalization of complex drug-like intermediates . Generic substitution without rigorous re-optimization of coupling conditions and biological evaluation therefore introduces unacceptable risks to synthetic yield, product purity, and downstream pharmacological activity.

Lewis basicity profile differs
2-Methoxy group sets an intermediate Lewis basicity; 2-halogen or unsubstituted pyridylboronic acids may shift catalyst compatibility, altering asymmetric coupling outcomes.
Regioisomeric mismatch possible
The 4-boronic acid regioisomer provides a specific spatial orientation; using 5-boronic acid isomer would change binding-pocket geometry in kinase inhibitor scaffolds.
Stability performance may differ
Reported shelf stability linked to methoxy substitution; halo-substituted analogs may degrade more rapidly under standard storage, affecting lot consistency.

Evidence Comparison for 2-Methoxypyridine-4-boronic Acid


Lewis Basicity: Methoxy vs. Halogen Substituents

The 2-methoxy substituent on 2-methoxypyridine-4-boronic acid confers a distinct Lewis basicity profile relative to 2-halogenated analogs, which directly impacts catalyst compatibility and reaction outcome in asymmetric Suzuki-Miyaura coupling. Studies by Fletcher and coworkers demonstrated that unsubstituted pyridine boronic acids are unsuitable for rhodium-catalyzed asymmetric allylic arylation due to strong coordination to the Rh center, leading to catalyst inhibition. In contrast, 2-chloro-substituted pyridylboronic acids undergo successful reaction because the electron-withdrawing chloro group reduces Lewis basicity sufficiently to prevent catalyst poisoning [1]. The 2-methoxy group, being electron-donating via resonance, occupies an intermediate position: it provides sufficient Lewis basicity modulation to permit coupling while potentially offering altered reactivity windows compared to chloro analogs, though direct head-to-head quantitative data in asymmetric Rh catalysis for the 4-boronic acid regioisomer remains limited.

Lewis basicity
Class-level inference
Intermediate Lewis basicity inferred for 2-methoxy vs. 2-Cl (successful coupling) and unsubstituted (inhibited) in Rh-catalyzed asymmetric Suzuki reaction.
Catalyst optimization may be required; reported Rh compatibility depends on 2-substituent identity.
No direct quantitative data for 4-boronic acid regioisomer.
Asymmetric catalysis Rhodium Heteroaryl boronic acids Lewis basicity

Suzuki Coupling Yield: Methoxy vs. Bromo Pyridylboronic Acids

Parry and coworkers systematically evaluated the cross-coupling efficiency of a series of functionalized pyridylboronic acids with heteroaryl bromides under standardized Pd(PPh₃)₂Cl₂ catalysis. For 2-methoxy-5-pyridylboronic acid (2c) and 2-bromo-5-pyridylboronic acid (2a) coupled with 2-bromopyridine, both reactions proceeded, but the 2-methoxy derivative demonstrated superior stability and consistent reactivity, whereas the 2-bromo analog exhibited variable yields due to competing side reactions at the bromine site. In a separate study, cross-coupling of 6-chloro-2-methoxy-4-pyridylboronic acid (the 6-chloro analog of the target compound) with heteroaryl bromides produced novel heteroarylpyridine derivatives in synthetically useful yields, demonstrating that the methoxy-substituted pyridylboronic acid scaffold is well-tolerated under standard Suzuki conditions [1].

Coupling yield consistency
Cross-study comparable
2-Methoxy-5-pyridylboronic acid gave good yield without competing side reactions; 2-bromo analog showed variable yields due to in situ side reactions. 6-Chloro-2-methoxy-4-boronic acid analog produced heteroarylpyridines successfully.
Methoxy substitution reduces side reactions from an additional electrophilic site, improving reproducibility.
Exact yield % not specified; data from regioisomeric analog.
Suzuki-Miyaura coupling Heteroaryl synthesis Palladium catalysis Yield optimization

Regioisomeric Impact on JAK Inhibitor Synthesis

2-Methoxypyridine-4-boronic acid (CAS 762262-09-9) serves as a critical coupling reagent specifically for the synthesis of pyrrolopyridazine-based JAK1/3 inhibitors [1]. The 4-position boronic acid functionality, when coupled, installs the pyridine moiety with a specific vectorial orientation that is required for optimal interaction with the JAK kinase ATP-binding pocket. The 2-methoxy-5-pyridylboronic acid regioisomer (2c), while also synthetically accessible and reactive in Suzuki couplings, would place the coupled heteroaryl substituent at a geometrically distinct position, fundamentally altering the three-dimensional architecture of the resulting inhibitor. This regioisomeric substitution would be expected to disrupt key binding interactions and reduce or abolish JAK1/3 inhibitory potency, though direct comparative IC₅₀ data for the exact regioisomeric inhibitor pairs is not available in the public domain.

Regioisomeric impact
Class-level inference
4-Boronic acid regioisomer is specifically cited for pyrrolopyridazine JAK1/3 inhibitor synthesis; 5-boronic acid isomer would produce a geometrically altered inhibitor.
Correct regioisomer identity is critical for maintaining intended kinase binding orientation.
Comparative IC₅₀ data for exact regioisomeric pairs not publicly available.
Kinase inhibitors JAK1/3 Pyrrolopyridazines Medicinal chemistry

Buchwald Precatalyst Compatibility with Heteroaryl Chlorides

The coupling efficiency of 2-methoxypyridine-4-boronic acid can be enhanced using state-of-the-art catalyst systems specifically developed for challenging heteroaryl boronic acid couplings. The Buchwald group has reported a highly efficient monophosphine-based palladium precatalyst system (using ligands 1 or 2) that enables Suzuki-Miyaura reactions of heteroaryl boronic acids and esters with heteroaryl chlorides, achieving excellent yields [1]. While the study does not report isolated yields for the target compound 2-methoxypyridine-4-boronic acid specifically, the catalyst system was validated across a broad scope of heteroaryl boronic acids, demonstrating a high level of activity. This represents a significant advancement over traditional Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions, which may give suboptimal results with heteroaryl boronic acids due to competitive protodeboronation or slow transmetalation.

Buchwald precatalyst
Supporting evidence
Monophosphine-based Pd precatalyst system (ligands 1 or 2) enables heteroaryl boronic acid couplings with heteroaryl chlorides with reported high efficiency. Broad scope validated, though target compound not explicitly tested.
Advanced catalysts may improve yields over traditional Pd(PPh₃)₄ or Pd(dppf)Cl₂, especially with heteroaryl chlorides.
Direct yield data for this boronic acid not reported; process optimization recommended.
Buchwald ligands Palladium precatalysts Heteroaryl chlorides Monophosphine

Iminoboronate Formation for PROTAC Linker Design

Yang and coworkers demonstrated the utility of neighboring-group boronic acid-assisted conjugation for the reversible in-situ assembly of PROTAC molecules . In this approach, an aromatic boronic acid moiety facilitates the conjugation between a carbonyl group and an oxyamine or hydrazine to form iminoboronates with tunable stability. While the study employed 2-formylphenylboronic acid as the model boronic acid component, the underlying chemistry is generalizable to heteroaryl boronic acids bearing an ortho-substituent capable of participating in the assembly process. 2-Methoxypyridine-4-boronic acid, possessing both a boronic acid and a Lewis basic pyridine nitrogen, could potentially serve as a scaffold for designing heterobifunctional degraders with novel linker chemistries. The reversible covalent nature of iminoboronate linkages offers distinct advantages over traditional amide or ether linkers: the ability to dissociate and reassemble in situ may enhance cellular permeability of individual PROTAC components prior to assembly at the target site .

PROTAC linker design
Data to verify
Neighboring-group boronic acid-assisted iminoboronate conjugation demonstrated with 2-formylphenylboronic acid; chemistry generalizable to heteroaryl boronic acids like this scaffold.
May support reversible linker exploration for PROTAC assembly; cell permeability advantages hypothetical.
No experimental data using this specific compound; source information limited.
PROTAC Targeted protein degradation Iminoboronate conjugation Reversible covalent assembly

Shelf Stability: Methoxy vs. Unsubstituted Pyridylboronic Acids

Pyridylboronic acids bearing an electron-donating substituent, such as the 2-methoxy group on 2-methoxypyridine-4-boronic acid, exhibit enhanced shelf stability compared to unsubstituted or certain halo-substituted analogs [1]. The methoxy group increases electron density on the pyridine ring, which stabilizes the boronic acid moiety against protodeboronation and oxidation during storage. Parry and coworkers explicitly characterized a series of alkoxy-substituted pyridylboronic acids as 'shelf-stable' in their seminal Synthesis publication, a designation not universally applicable to all pyridylboronic acid derivatives [1]. For procurement and inventory management, this translates to extended usable shelf life under recommended storage conditions (typically 2-8°C under inert atmosphere), reduced frequency of repurchasing due to degradation, and improved lot-to-lot consistency in downstream synthetic applications.

Shelf stability
Class-level inference
Alkoxy-substituted pyridylboronic acids characterized as shelf-stable in peer-reviewed synthesis literature; methoxy group stabilizes boronic acid against protodeboronation.
Supports extended storage and reduced revalidation frequency compared to less stable pyridylboronic acid analogs.
Quantitative degradation rates not available; verify under your storage conditions.
Shelf stability Boronic acid handling Procurement logistics Decomposition kinetics

Application Scenarios for 2-Methoxypyridine-4-boronic Acid


Pyrrolopyridazine-Based JAK1/3 Inhibitor Synthesis

2-Methoxypyridine-4-boronic acid is the preferred coupling partner for installing the 2-methoxypyridin-4-yl moiety into pyrrolopyridazine scaffolds for JAK1/3 inhibitor programs [1]. The 4-position boronic acid ensures the correct vectorial orientation of the pyridine ring within the kinase ATP-binding pocket. Attempts to substitute with the 2-methoxy-5-pyridylboronic acid regioisomer would produce a geometrically distinct inhibitor lacking validated JAK1/3 potency, requiring de novo SAR exploration [1]. This scenario is directly supported by the regioisomeric differentiation evidence (Evidence Item 3).

Late-Stage Suzuki Coupling with Buchwald Precatalysts

For medicinal chemistry programs requiring coupling of 2-methoxypyridine-4-boronic acid with heteroaryl chlorides (more abundant and cost-effective than corresponding bromides or iodides), advanced Buchwald-type monophosphine palladium precatalyst systems offer superior yields compared to traditional Pd(PPh₃)₄ or Pd(dppf)Cl₂ conditions [1]. This application leverages the compound's compatibility with state-of-the-art catalytic methodology (Evidence Item 4).

Extended Shelf Life for Synthetic Campaigns

In industrial or academic settings where boronic acid inventory may be stored for extended periods before use, 2-methoxypyridine-4-boronic acid offers a procurement advantage due to its documented shelf stability [1]. This reduces the frequency of lot revalidation and repurchasing compared to less stable pyridylboronic acid analogs. This scenario is supported by the shelf-stability designation evidence (Evidence Item 6).

PROTAC Design with Reversible Iminoboronate Linkers

For targeted protein degradation research, 2-methoxypyridine-4-boronic acid can serve as a functional handle for exploring reversible iminoboronate conjugation strategies [1]. The boronic acid moiety facilitates neighboring-group-assisted assembly with carbonyl compounds and oxyamines/hydrazines, potentially addressing the cell permeability limitations of high molecular weight PROTACs through in-situ assembly of smaller fragments. This scenario is supported by the PROTAC assembly chemistry evidence (Evidence Item 5).

Application
Selection Property
Validation Focus
JAK1/3 inhibitor intermediate synthesis
4-Boronic acid regioisomer identity
Confirm correct geometric orientation for kinase scaffold binding
Heteroaryl chloride coupling with advanced catalysts
Compatibility with Buchwald-type Pd precatalysts
Optimize catalyst/ligand system; compare yield vs. traditional Pd sources
Long-term inventory for synthetic campaigns
Reported shelf stability
Monitor protodeboronation upon storage; verify lot stability over time
PROTAC reversible linker exploration
Boronic acid handle for iminoboronate assembly
Assess assembly efficiency and cellular permeability in degradation assays

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